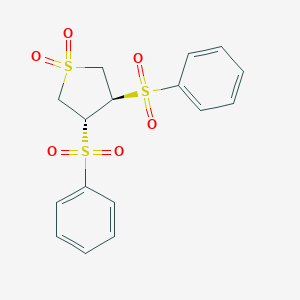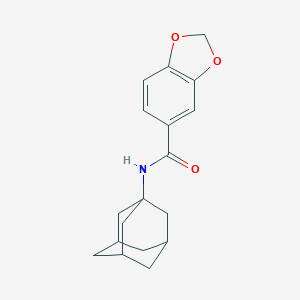
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has two sulfonyl groups attached to a thiolane ring. DIDS has been studied for its ability to inhibit chloride and bicarbonate transport in cells, which has important implications for a range of physiological and pathological processes.
作用机制
The mechanism of action of DIDS involves binding to anion transporters on the cell membrane, which inhibits their function. DIDS has been shown to bind to the Cl^-/HCO3^- exchanger, which is responsible for transporting chloride and bicarbonate ions across the cell membrane. By inhibiting this transporter, DIDS reduces the movement of these ions across the membrane, which has a range of downstream effects on cell function.
Biochemical and Physiological Effects:
DIDS has been shown to have a range of biochemical and physiological effects on cells. By inhibiting chloride and bicarbonate transport, DIDS can alter the pH and ion concentrations within cells, which can affect a range of cellular processes. DIDS has been shown to inhibit insulin secretion from pancreatic beta cells, reduce the volume of pancreatic juice secretion, and reduce the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
实验室实验的优点和局限性
The advantages of using DIDS in lab experiments include its ability to selectively inhibit chloride and bicarbonate transport, which can be useful for studying the role of these ions in cellular processes. DIDS is also relatively easy to synthesize and has a high degree of purity. However, one limitation of using DIDS is that it can have off-target effects on other transporters and channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on DIDS. One area of interest is the development of more selective inhibitors of chloride and bicarbonate transport, which could be used to better understand the role of these ions in cellular processes. Another area of interest is the use of DIDS as a therapeutic agent for diseases that involve abnormal ion transport, such as cystic fibrosis and hypertension. Finally, there is potential for the development of new synthetic methods for DIDS that could improve its yield and purity.
合成方法
The synthesis of DIDS involves the reaction of 1,2-epoxy-3-chloropropane with benzenesulfonyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. This method yields the (3R,4R) enantiomer of DIDS, which is the biologically active form.
科学研究应用
DIDS has been extensively used in scientific research to study its effects on ion transport in cells. It has been shown to inhibit chloride transport in a variety of cell types, including red blood cells, renal tubular cells, and pancreatic acinar cells. DIDS has also been found to inhibit bicarbonate transport in a number of cell types, including pancreatic duct cells and epithelial cells in the respiratory and gastrointestinal tracts.
属性
分子式 |
C16H16O6S3 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C16H16O6S3/c17-23(18)11-15(24(19,20)13-7-3-1-4-8-13)16(12-23)25(21,22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
InChI 键 |
VWKRTHCBULCWPF-HZPDHXFCSA-N |
手性 SMILES |
C1[C@H]([C@@H](CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)


![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)


![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)

![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)


